molecular formula C20H17N3O2S B2854542 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate CAS No. 953001-52-0

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate

Cat. No.: B2854542
CAS No.: 953001-52-0
M. Wt: 363.44
InChI Key: FSBFNLRJGQDNGG-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate is a synthetic benzothiazole derivative intended for research use only in pharmaceutical development and biological studies. This compound is of significant interest in the design of multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases . The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in compounds investigated for antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects . Specifically, benzothiazole derivatives have shown promise in neuroscience research, acting as histamine H3 receptor (H3R) ligands, cholinesterase inhibitors (AChE, BuChE), and monoamine oxidase-B (MAO-B) inhibitors, making them potential leads for conditions like Alzheimer's disease . The structure of this compound combines the benzothiazole core with a piperidine moiety and a 4-cyanobenzoate ester. The piperidine group is a common feature in pharmacologically active compounds and can serve as a basic moiety important for receptor interaction . The 4-cyanophenyl ester group is an electron-withdrawing moiety that can influence the compound's electronic properties, binding affinity, and metabolic stability. Researchers can utilize this chemical as a key intermediate or precursor in synthetic routes or as a probe for studying neurodegenerative disease pathways. It is strictly for non-human research applications. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c21-13-14-4-6-15(7-5-14)19(24)25-16-8-9-17-18(12-16)26-20(22-17)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBFNLRJGQDNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate typically involves the coupling of substituted 2-amino benzothiazoles with 4-cyanobenzoic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiazole ring, while substitution reactions can introduce new functional groups into the piperidine or benzothiazole moieties .

Scientific Research Applications

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features

The benzo[d]thiazole scaffold is a common feature in the compounds listed below. Key differences arise in substituent groups and their positions:

Compound Name/ID Substituent at Position 2 Substituent at Position 6 Key Structural Notes
Target Compound Piperidin-1-yl 4-cyanobenzoate ester Ester linkage; cyanophenyl group
7q S-CH2-C(=O)-NH-(2-chloropyridin-4-yl) 2-methoxybenzamide Thioether-amide linkage; chloropyridine
7r S-CH2-C(=O)-NH-(2-chloro-4-methylpyridin-3-yl) 2-methoxybenzamide Methyl-substituted chloropyridine
7s S-CH2-C(=O)-NH-(pyrimidin-2-yl) 2-methoxybenzamide Pyrimidine substituent
7t S-CH2-C(=O)-NH-(thiazol-2-yl) 2-methoxybenzamide Thiazole substituent; highest melting point
CB-NPs (1R,2R)-2-hydroxycyclohexylamino N-methylpicolinamide Cyclohexylamino group; nanomedicine focus

Key Observations :

  • The target compound’s piperidin-1-yl group at position 2 distinguishes it from analogs in , which feature thioether-linked amides. Piperidine, a six-membered amine ring, may enhance solubility compared to bulkier aromatic substituents in 7q–7t .
  • The 4-cyanobenzoate ester at position 6 contrasts with the 2-methoxybenzamide group in 7q–7t.

Physicochemical Properties

Available data for analogs ():

Compound Yield (%) Purity (%) Melting Point (°C)
7q 70 90.0 177.9–180.8
7r 77 90.0 166.5–168.1
7s 70 90.0 169.2–171.8
7t 68 92.0 237.7–239.1
  • The target compound’s ester group might result in a lower melting point compared to 7q–7t, as esters typically engage in weaker intermolecular interactions than amides. However, the piperidinyl group’s basicity could counterbalance this by forming salts, enhancing crystallinity .
  • Yields for the analogs range from 68–77%, suggesting moderate synthetic efficiency. The target’s yield and purity remain uncharacterized in the provided evidence.

Q & A

Advanced Research Question

  • Molecular docking : Software like AutoDock Vina to simulate interactions with targets (e.g., CSF-1R kinase or DNA topoisomerases) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
    For instance, docking studies on benzothiazole derivatives revealed hydrogen bonding with GyrB ATP-binding pockets, guiding analog design .

How can researchers validate the compound’s stability under physiological conditions?

Basic Research Question

  • pH stability assays : Incubate in buffers (pH 4–9) and monitor degradation via HPLC .
  • Plasma stability : Exposure to human plasma at 37°C, followed by LC-MS to detect metabolites .
  • Thermal analysis : TGA/DSC to assess decomposition temperatures and crystalline stability .

What analytical techniques are critical for resolving structural ambiguities in derivatives?

Advanced Research Question

  • X-ray crystallography : Resolve absolute configuration, as done for pyrrole-2-carboxamide GyrB inhibitors .
  • 2D NMR (COSY, HSQC) : Assign proton and carbon signals in complex regiochemistry cases (e.g., distinguishing C-4 vs. C-6 substitution) .
  • HRMS-ESI : Confirm molecular formula with <5 ppm mass accuracy .

How does the compound’s pharmacokinetic profile influence experimental design?

Advanced Research Question
Key parameters include:

  • LogP values : Predicted via HPLC retention times; impacts blood-brain barrier penetration .
  • CYP450 metabolism : Screen using liver microsomes to identify major metabolites .
  • Plasma protein binding : Equilibrium dialysis to assess free fraction available for activity .
    These data guide dosing regimens in in vivo models (e.g., xenograft mice) .

What strategies mitigate off-target effects in mechanistic studies?

Advanced Research Question

  • CRISPR/Cas9 knockouts : Validate target specificity by comparing wild-type vs. gene-edited cells .
  • Selectivity profiling : Kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target kinases .
  • Proteomic profiling : SILAC-based mass spectrometry to quantify protein expression changes .

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